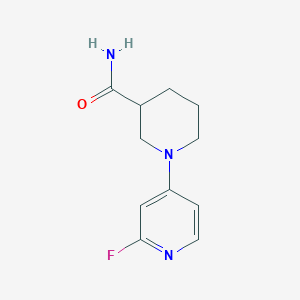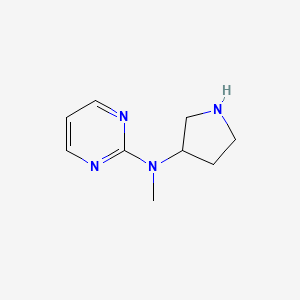
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: is a compound that belongs to the class of heterocyclic amines It features a pyrimidine ring substituted with a pyrrolidine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Pyrimidine Ring Formation: The pyrimidine ring is usually constructed via condensation reactions involving diamines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the pyrrolidine and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.
N-methyl-N-(pyrrolidin-3-yl)triazine-2-amine: Features a triazine ring in place of the pyrimidine ring.
Uniqueness
N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9/h2,4-5,8,10H,3,6-7H2,1H3 |
InChI Key |
VIKMWCQJSAZNAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


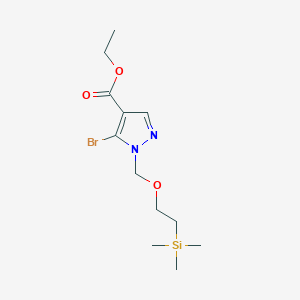
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)
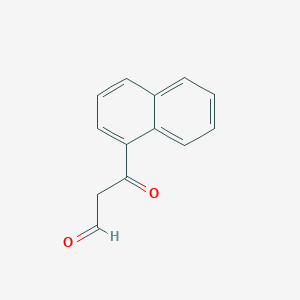
![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)


![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

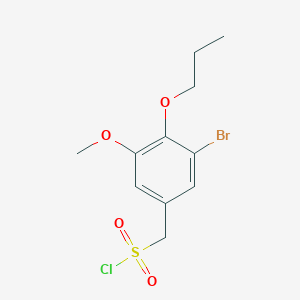
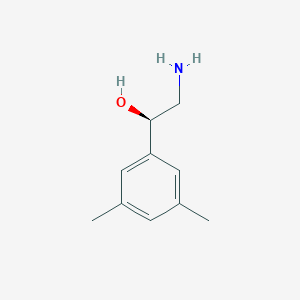
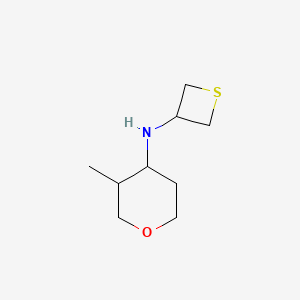
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
